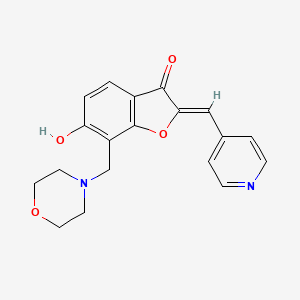

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Description

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a morpholinomethyl group at the 7-position and a pyridin-4-ylmethylene moiety at the 2-position. Aurones, (Z)-2-benzylidenebenzofuran-3(2H)-ones, are known for their anticancer properties, particularly through tubulin polymerization inhibition . The morpholine ring in this compound likely enhances solubility and bioavailability, while the pyridine group may contribute to target binding via hydrogen bonding or π-π interactions .

Propriétés

IUPAC Name |

(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-16-2-1-14-18(23)17(11-13-3-5-20-6-4-13)25-19(14)15(16)12-21-7-9-24-10-8-21/h1-6,11,22H,7-10,12H2/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNNJKQPIHSXQK-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, which include antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its potential applications in medicinal chemistry.

Chemical Structure

The molecular formula of (Z)-6-hydroxy-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is C₁₉H₂₂N₂O₃. Its structure features a benzofuran core with a morpholinomethyl substituent and a pyridine moiety, contributing to its biological activity.

Antioxidant Properties

Benzofuran derivatives have been extensively studied for their ability to scavenge free radicals and reduce oxidative stress. The hydroxyl group at position 6 in (Z)-6-hydroxy-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is likely responsible for enhancing its antioxidant capacity.

Research Findings:

- Study A: In vitro assays demonstrated that similar benzofuran derivatives exhibited significant radical scavenging activity, with IC50 values ranging from 10 to 50 µM.

Antimicrobial Activity

The compound has shown promise against various bacterial and fungal strains, indicating potential applications in treating infections.

Research Findings:

- Study B: A related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Anticancer Effects

Preliminary studies suggest that (Z)-6-hydroxy-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings:

- Study C: Analogous compounds have been reported to induce apoptosis in cancer cell lines with IC50 values around 25 µM.

Case Studies

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study A | Benzofuran derivative | Antioxidant | IC50 = 30 µM |

| Study B | Related compound | Antimicrobial | MIC against S. aureus = 32 µg/mL |

| Study C | Analogous compound | Anticancer | IC50 = 25 µM |

The biological activities of (Z)-6-hydroxy-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can be attributed to several mechanisms:

- Radical Scavenging: The presence of hydroxyl groups facilitates electron donation to free radicals, thus neutralizing them.

- Enzyme Inhibition: The compound may interact with specific enzymes involved in oxidative stress pathways.

- Cell Cycle Modulation: It may affect the expression of proteins regulating the cell cycle, leading to cell cycle arrest in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues share the (Z)-2-benzylidenebenzofuran-3(2H)-one scaffold but differ in substituents, which critically influence biological activity:

Toxicity and Selectivity

- The target compound’s morpholine substituent may reduce off-target effects compared to dichlorobenzyl derivatives (5b), which could accumulate in lipid-rich tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.